
7-Chlorobenzoxazol-2(3H)-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Chlorobenzoxazol-2(3H)-one can be synthesized using 6-chloro-2-aminophenol as a starting reagent. The synthesis involves the reaction of 6-chloro-2-aminophenol with carbon disulfide and an alkali metal hydroxide to form the corresponding xanthate, which is then cyclized to produce this compound .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Chlorobenzoxazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfur atom in the benzoxazole ring can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 7-amino or 7-thio derivatives of benzoxazol-2(3H)-one are formed.
Oxidation Products: Sulfoxides or sulfones are the major products.
Cyclization Products: More complex heterocyclic compounds are formed through cyclization reactions.
Scientific Research Applications
7-Chlorobenzoxazol-2(3H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and anti-inflammatory properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, this compound is investigated for potential therapeutic applications, including the development of new drugs.
Mechanism of Action
The mechanism of action of 7-chlorobenzoxazol-2(3H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions contribute to its antibacterial and antifungal properties. The exact molecular targets and pathways can vary depending on the specific biological system being studied .
Comparison with Similar Compounds
2-Mercaptobenzoxazole: Similar in structure but lacks the chlorine atom at the 7-position.
2-Mercaptobenzothiazole: Contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.
5-Chloro-2-mercaptobenzothiazole: Similar structure with chlorine substitution at the 5-position instead of the 7-position.
Uniqueness: 7-Chlorobenzoxazol-2(3H)-one is unique due to the presence of the chlorine atom at the 7-position, which can influence its reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets and improve its efficacy in various applications .
Biological Activity
7-Chlorobenzoxazol-2(3H)-one is a compound that belongs to the benzoxazole family, known for its diverse biological activities. This article explores the compound's biological activities, particularly its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Pharmacological Activities
1. Antimicrobial Activity
Research indicates that benzoxazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial and fungal strains, making them promising candidates for developing new antimicrobial agents .
2. Anti-inflammatory Effects
Studies have demonstrated that this compound derivatives possess anti-inflammatory properties. In particular, compounds synthesized from this scaffold were evaluated using models such as the carrageenan-induced paw edema test. Results indicated that these compounds could reduce inflammation effectively, comparable to established anti-inflammatory drugs like aspirin and indomethacin .
3. Analgesic Properties
The analgesic activity of this compound has been assessed through various experimental models. In tests involving acetic acid-induced writhing and other pain models, certain derivatives exhibited potent analgesic effects, suggesting their potential utility in pain management .
4. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives were tested against breast cancer cell lines (MDA-MB-231 and MCF-7), revealing significant cytotoxicity with IC50 values as low as 3.79 µM . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at critical phases (G1/S and G2/M), indicating a multifaceted approach to inhibiting cancer cell proliferation .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Interaction: The compound acts as an isostere for nucleic acid bases, allowing it to bind effectively to biological receptors involved in cellular signaling pathways .
- Inhibition of Enzymatic Activity: Some studies suggest that benzoxazole derivatives inhibit specific kinases (e.g., VEGFR-2), which play a crucial role in cancer progression and inflammation .
- Induction of Apoptosis: The compound promotes apoptosis in cancer cells by enhancing the activity of pro-apoptotic factors while reducing anti-apoptotic proteins .
Case Studies
Several case studies illustrate the practical applications of this compound in medical settings:
- Case Study on Analgesic Efficacy: A study involving a series of synthesized derivatives showed that certain compounds demonstrated analgesic effects superior to traditional analgesics in animal models, indicating their potential for clinical use in pain management .
- Anticancer Research: In vitro studies on breast cancer cell lines highlighted the cytotoxic effects of this compound derivatives, showcasing their ability to induce apoptosis and inhibit tumor growth effectively compared to standard treatments like sorafenib .
Data Table: Biological Activities of this compound Derivatives
Activity Type | Test Model | IC50 Value (µM) | Comparison Standard |
---|---|---|---|
Antimicrobial | Various bacterial strains | N/A | N/A |
Anti-inflammatory | Carrageenan paw edema | N/A | Aspirin |
Analgesic | Acetic acid-induced writhing | N/A | Indomethacin |
Anticancer (MCF-7) | Breast cancer cell line | 3.79 | Sorafenib (IC50: 7.26) |
Anticancer (MDA-MB-231) | Breast cancer cell line | 6.05 | Sorafenib (IC50: 7.26) |
Properties
IUPAC Name |
7-chloro-3H-1,3-benzoxazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVSEKISDMDLAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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